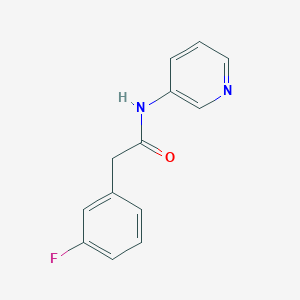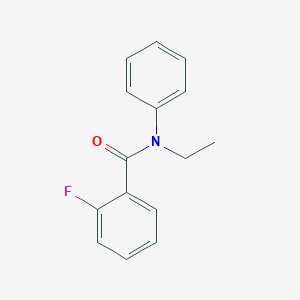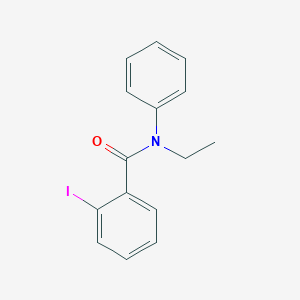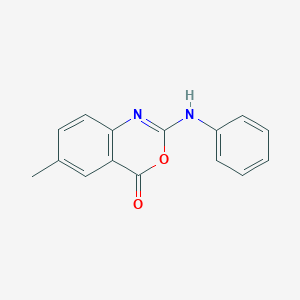![molecular formula C22H22N2O2 B258636 N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide, also known as NEPI, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. NEPI is a derivative of isonicotinamide and has been studied for its biological and pharmacological properties.
作用机制
The mechanism of action of N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer growth. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which are involved in inflammation. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has also been shown to inhibit the activity of various kinases involved in cancer growth.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and protect against neuronal damage. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has also been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, there are also limitations to its use. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has poor solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide. One area of interest is its potential applications in the treatment of cancer. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to inhibit the growth of various cancer cell lines, and more research is needed to determine its efficacy in vivo. Another area of interest is its potential applications in the treatment of neurodegenerative diseases. N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have neuroprotective effects, and more research is needed to determine its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.
合成方法
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with various reagents. One of the most common methods involves the reaction of isonicotinamide with 4-ethoxybenzaldehyde and phenylacetic acid in the presence of a catalyst.
科学研究应用
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide has been shown to have potential applications in the field of neuroscience as it has been found to have neuroprotective effects.
属性
产品名称 |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-20-10-8-18(9-11-20)21(16-17-6-4-3-5-7-17)24-22(25)19-12-14-23-15-13-19/h3-15,21H,2,16H2,1H3,(H,24,25) |
InChI 键 |
UNXYQDJUTSPTDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



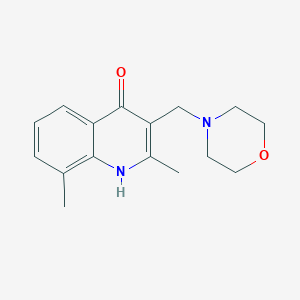
![2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B258555.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
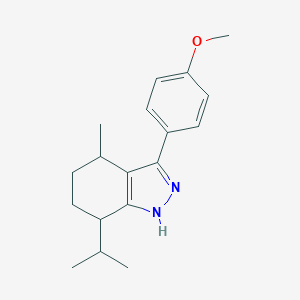
![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)
![2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
![2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
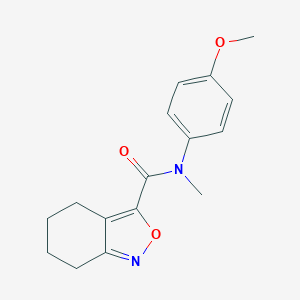
![1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
![methyl 2-[[(5Z)-5-benzylidene-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B258572.png)
